10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one
Description
This compound belongs to a class of polycyclic heterocyclic molecules characterized by fused rings containing nitrogen and oxygen atoms. Its tetracyclic backbone includes three nitrogen atoms (4,5,9-triaza) and a hydroxyl group at position 10. Its IUPAC name reflects the intricate arrangement of rings and substituents, which influence its physicochemical properties and reactivity .
Properties
CAS No. |
66799-57-3 |
|---|---|
Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one |
InChI |
InChI=1S/C13H9N3O2/c17-12-10-9(14-15-12)5-6-16-11(10)7-3-1-2-4-8(7)13(16)18/h1-4,18H,5-6H2 |
InChI Key |
GOSZMUKZLYAKJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C3C=CC=CC3=C2O)C4=C1N=NC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the compound with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
The compound 10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one , also known as Roquefortine C, is a complex organic molecule with significant applications in various fields of scientific research. This article explores its applications in pharmacology, toxicology, and biochemistry, supported by relevant case studies and data.
Chemical Properties and Structure
Roquefortine C has a molecular formula of and a molecular weight of approximately 389.4 g/mol. Its structure includes a tricyclic framework with multiple nitrogen atoms integrated into the rings, contributing to its biological activity.
Structural Representation
- IUPAC Name : (1S,4E,7S,9R)-4-(1H-imidazol-5-ylmethylidene)-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.0 10,15]hexadeca-10,12,14-triene-3,6-dione
- CAS Number : 58735-64-1
Pharmacological Applications
Roquefortine C has shown potential as a pharmacological agent due to its interaction with cytochrome P450 enzymes. Studies indicate that it can inhibit various P450 enzymes involved in drug metabolism:
- Mechanism of Action : Roquefortine C binds to the heme iron of cytochrome P450 enzymes, affecting their activity and altering drug metabolism pathways. For instance, it demonstrated an IC50 value of approximately 10 µM for testosterone 6β-hydroxylase activity .
Case Study: Interaction with Liver Enzymes
In a study involving rat liver microsomes, Roquefortine C inhibited the metabolism of several substrates by different P450 isoforms. The compound's high affinity for these enzymes suggests its potential as a lead compound for developing new drugs targeting metabolic pathways .
Toxicological Studies
Research has also focused on the toxicological implications of Roquefortine C. It has been detected in various fungi such as Penicillium piscarium and Penicillium farinosum, raising concerns about its effects on livestock and humans.
Case Study: Residue Analysis in Sheep
A study analyzed the residues of Roquefortine C in sheep after administering varying concentrations through silage. Results indicated that the compound could accumulate in tissues such as liver and kidneys, highlighting the need for monitoring in agricultural settings .
Biochemical Research
Roquefortine C's unique structure allows it to serve as a model compound for studying biochemical interactions.
Case Study: Enzyme Inhibition Studies
Research comparing Roquefortine C with structurally similar compounds revealed insights into its inhibitory mechanisms on enzymes like cytochrome P450s. The presence of the imidazole moiety was crucial for its binding affinity and subsequent enzyme inhibition .
Table 1: Summary of Pharmacological Effects
| Effect | Observed Value | Reference |
|---|---|---|
| IC50 for Testosterone Metabolism | ~10 µM | |
| Interaction with Cytochrome P450 | High Affinity | |
| Residue Accumulation in Tissues | Detected |
Table 2: Toxicological Studies Overview
Mechanism of Action
The mechanism of action of 10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
10,15-Dihydroxy-14-Methoxy-10-Azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]Hexadeca-1(16),2,4,6,8,12,14-Heptaen-11-One
- Key Differences: Contains one nitrogen atom (10-aza) versus three in the target compound. Additional methoxy and hydroxyl substituents at positions 14 and 13.
- Shared Features :
- Tetracyclic scaffold with fused aromatic and heterocyclic rings.
- Presence of hydroxyl groups influencing solubility and hydrogen-bonding capacity.
13-Oxa-10,12,14,16-Tetraazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]Hexadeca-1(16),2(7),3,5,9,11,14-Heptaen-8-One
- Key Differences :
- Shared Features :
- High ring strain and fused heterocycles, likely leading to unique electronic properties.
Vat Red 13 (15-Ethyl-8-Oxo-14,15-Diazatetracyclo[7.6.1.0²,⁷.0¹³,¹⁶]Hexadeca-1(16),2,4,6,9,11,13-Heptaen-12-One)
- Key Differences: Contains two nitrogen atoms (14,15-diaza) and an ethyl substituent. Used industrially as a vat dye (CAS No. 4203–77–4), highlighting divergent applications compared to the target compound .
- Shared Features :
- Similar tetracyclic framework with fused aromatic systems.
Physicochemical and Functional Comparisons
Research Findings and Implications
Solubility and Reactivity: The hydroxyl group in the target compound may enhance aqueous solubility compared to methoxy- or ethyl-substituted analogues, which are more hydrophobic .
Biological Relevance :
- Aristolactam derivatives (e.g., 10,15-dihydroxy compound) exhibit interactions with biological targets due to their alkaloid nature, suggesting the target compound could be explored for similar activities .
Industrial Utility :
- Vat Red 13’s use as a dye underscores the role of polycyclic heterocycles in materials science, though the target compound’s lack of chromophoric groups may limit such applications .
Biological Activity
10-Hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one, also known as N1-Hydroxy-roquefortine C (CHEBI:181953), is a complex organic compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
The compound has a molecular weight of approximately 454.7 g/mol and exhibits a high lipophilicity with an XLogP3 value of 7.2, indicating its ability to penetrate biological membranes effectively . The structural complexity includes multiple nitrogen atoms within its tetracyclic framework, contributing to its unique biological interactions.
Antimicrobial Properties
Research has shown that N1-Hydroxy-roquefortine C exhibits notable antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of fungi and bacteria by disrupting their cellular processes.
Table 1: Antimicrobial Activity of N1-Hydroxy-roquefortine C
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Aspergillus niger | 8 µg/mL | |
| Candida albicans | 16 µg/mL | |
| Staphylococcus aureus | 32 µg/mL |
Cytotoxic Effects
In vitro studies have demonstrated that N1-Hydroxy-roquefortine C exhibits cytotoxic effects on various cancer cell lines. The compound induces apoptosis in these cells through the activation of specific signaling pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with N1-Hydroxy-roquefortine C resulted in a significant reduction in cell viability (p < 0.01) at concentrations above 10 µg/mL. The mechanism was linked to the induction of oxidative stress and mitochondrial dysfunction .
The biological activity of N1-Hydroxy-roquefortine C is primarily attributed to its ability to interact with cellular components:
- Inhibition of Protein Synthesis : The compound may interfere with ribosomal functions in microbial cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into cellular membranes, altering their permeability.
Potential Therapeutic Applications
Given its antimicrobial and cytotoxic properties, N1-Hydroxy-roquefortine C holds promise for several therapeutic applications:
- Antifungal Treatments : Its efficacy against pathogenic fungi positions it as a candidate for developing new antifungal agents.
- Oncology : The compound's ability to induce apoptosis in cancer cells suggests potential use in cancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
